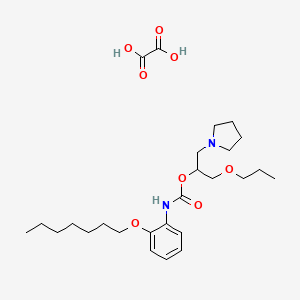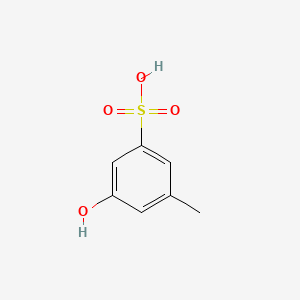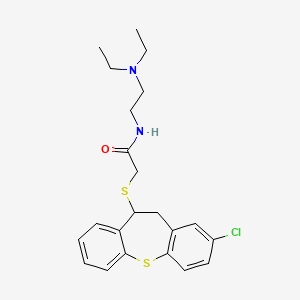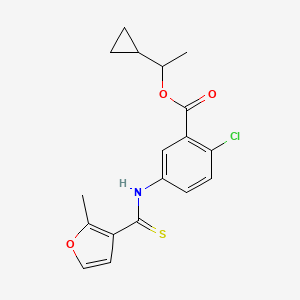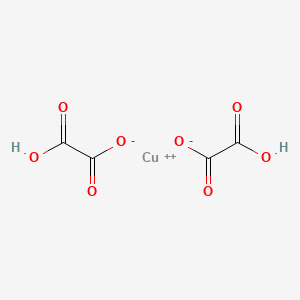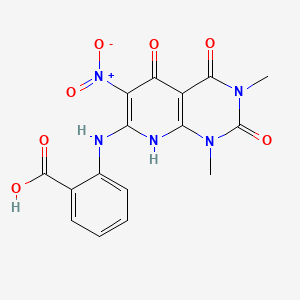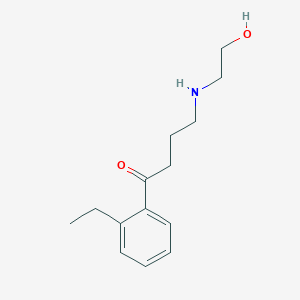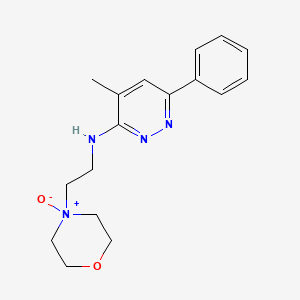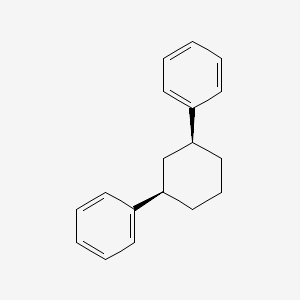
cis-1,3-Diphenylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,3-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a disubstituted cyclohexane where two phenyl groups are attached to the first and third carbon atoms in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diphenylcyclohexane typically involves the hydrogenation of 1,3-diphenylcyclohexene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the cis configuration of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: cis-1,3-Diphenylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of diphenylcyclohexanone or diphenylcyclohexanol.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cis-1,3-Diphenylcyclohexane primarily involves its interactions with other molecules through steric and electronic effects. The phenyl groups can participate in π-π interactions, while the cyclohexane ring provides a rigid framework that influences the compound’s reactivity and stability. The specific molecular targets and pathways would depend on the context of its use, such as in chemical reactions or material synthesis .
Comparison with Similar Compounds
cis-1,3-Dimethylcyclohexane: Similar in structure but with methyl groups instead of phenyl groups.
trans-1,3-Diphenylcyclohexane: The trans isomer of the compound, which has different spatial arrangement and thus different physical and chemical properties.
cis-1,4-Diphenylcyclohexane: Another isomer with phenyl groups at the 1 and 4 positions, leading to different conformational preferences and reactivity.
Uniqueness: cis-1,3-Diphenylcyclohexane is unique due to its specific cis configuration, which influences its conformational stability and reactivity. The presence of phenyl groups at the 1 and 3 positions creates significant steric hindrance, affecting its chemical behavior and making it a valuable compound for studying stereochemical effects in organic chemistry .
Properties
CAS No. |
21072-39-9 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
[(1R,3S)-3-phenylcyclohexyl]benzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2/t17-,18+ |
InChI Key |
MCHONHDBIWWITD-HDICACEKSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



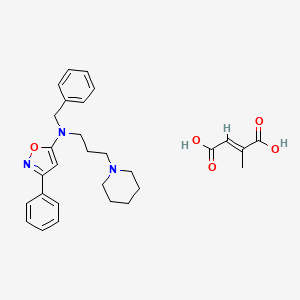
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)

